molecular formula C13H17BrN2O2 B2548590 Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate CAS No. 1457269-57-6

Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate

Cat. No.: B2548590
CAS No.: 1457269-57-6
M. Wt: 313.195
InChI Key: ZVYNZRYDDZRKNW-UHFFFAOYSA-N
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Description

Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to a piperidine ring, which is further connected to an acetate group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate involves several steps. One common method includes the reaction of 5-bromopyridine with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with methyl acetate to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon to facilitate the reaction.

Chemical Reactions Analysis

Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate can be compared with similar compounds such as:

The presence of both the bromopyridine and piperidine moieties in this compound makes it unique and valuable for various applications.

Properties

IUPAC Name

methyl 2-[1-(5-bromopyridin-2-yl)piperidin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-18-13(17)8-11-4-2-3-7-16(11)12-6-5-10(14)9-15-12/h5-6,9,11H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYNZRYDDZRKNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CCCCN1C2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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